molecular formula C8H12N2OS B14791066 N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine

N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine

Cat. No.: B14791066
M. Wt: 184.26 g/mol
InChI Key: QMGYQJGFTJAHLO-UHFFFAOYSA-N
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Description

N-[(2-Methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine is a heterocyclic compound featuring a 2-methylthiazole core linked via a methylene bridge to an oxetane-3-amine group. The thiazole moiety is a common pharmacophore in bioactive molecules, often contributing to metabolic stability and binding interactions . The oxetane ring, a four-membered oxygen-containing heterocycle, is increasingly employed in drug design to improve solubility and reduce lipophilicity compared to larger cyclic ethers .

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine

InChI

InChI=1S/C8H12N2OS/c1-6-10-7(5-12-6)2-9-8-3-11-4-8/h5,8-9H,2-4H2,1H3

InChI Key

QMGYQJGFTJAHLO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC2COC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine typically involves the formation of the thiazole ring followed by the introduction of the oxetane moiety. One common method involves the reaction of 2-methylthiazole with an appropriate oxetane derivative under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.

Chemical Reactions Analysis

Amine Functional Group Reactivity

The secondary amine in this compound participates in characteristic nucleophilic and acid-base reactions:

  • Alkylation/Acylation : Under basic conditions (e.g., K2_2CO3_3), the amine can undergo alkylation with alkyl halides or acylation with acyl chlorides, forming tertiary amines or amides, respectively . For example, reaction with methyl iodide would yield N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine .

  • Hofmann Elimination : While typically applied to quaternary ammonium salts, the amine could theoretically form such intermediates under strong alkylating conditions, leading to β-elimination and alkene formation .

Oxetane Ring-Opening Reactions

The strained oxetane ring (four-membered cyclic ether) undergoes ring-opening under nucleophilic or acidic conditions:

ConditionReagentProductYield (Analogous)Source
Acidic hydrolysisHCl (aq.)3-Amino-1-(2-methylthiazol-4-yl)propan-1-ol 70–82%
Nucleophilic attackNaCNBH3_33-Amino-1-(2-methylthiazol-4-yl)propane (reductive opening)48–64%
Thermal degradationΔ (>150°C)Fragmentation to acrylamide derivatives Not reported

The trans-configuration of substituents on the oxetane ring (observed in analogous systems ) may influence regioselectivity during ring-opening.

Thiazole Ring Reactivity

The 2-methyl-1,3-thiazole moiety exhibits electrophilic substitution and coordination chemistry:

  • Electrophilic Aromatic Substitution :

    • Halogenation : Reacts with Br2_2/FeBr3_3 at the 5-position of the thiazole ring, forming 4-((3-aminooxetan-3-yl)methyl)-5-bromo-2-methylthiazole .

    • Nitration : HNO3_3/H2_2SO4_4 introduces a nitro group at the 5-position .

  • Metal Coordination : The sulfur and nitrogen atoms can coordinate to transition metals (e.g., Cu2+^{2+}, Pd0^{0}), enabling catalytic applications or complex formation .

Thermal Stability and Degradation

Oxetane-containing compounds show variable thermal stability depending on substituents. For example:

Compound TypeThermal Stability (Tm_m)ConditionsSource
Oxetane-modified oligonucleotides49–58°C (RNA/DNA duplexes)Aqueous buffer, pH 7.4
Free oxetane aminesDecomposes >150°CNon-polar solvents

The thiazole ring enhances thermal resilience, while the oxetane’s strain lowers decomposition thresholds .

Scientific Research Applications

N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The oxetane ring’s strained structure can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine to structurally or functionally related compounds, emphasizing molecular features, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Relevance
This compound C₈H₁₃N₃OS 199.27 Oxetan-3-amine, 2-methylthiazole Not reported Unknown (structural analog studies)
MTEP [3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine] C₁₁H₁₃N₃S 219.30 Ethynyl-piperidine, 2-methylthiazole Not reported mGlu5 receptor antagonist
Compound 7c () C₁₆H₁₇N₅O₂S₂ 375.47 1,3,4-Oxadiazole, sulfanylpropanamide 134–178 Antimicrobial potential (inferred)
Compound 30 () C₁₇H₁₄N₄O₂S 338.38 Oxazole, oxetan-3-ylamino Not reported Retinoid X receptor modulator
(2-Methyl-1,3-thiazol-4-yl)methanol () C₅H₇NOS 129.18 Methanol-substituted thiazole Not reported Synthetic intermediate

Key Structural and Functional Insights

Thiazole Core Modifications The target compound shares the 2-methylthiazole motif with MTEP and (2-methyl-1,3-thiazol-4-yl)methanol. However, MTEP’s ethynyl-piperidine substituent confers potent metabotropic glutamate receptor 5 (mGlu5) antagonism, linked to anxiolytic effects in rodents . In contrast, the oxetan-3-amine group in the target compound may enhance solubility but lacks direct evidence of receptor interaction. Compounds 7c–f () replace the oxetane with sulfanylpropanamide and 1,3,4-oxadiazole groups, resulting in higher molecular weights (375–389 g/mol) and melting points (134–178°C), likely due to increased hydrogen-bonding capacity .

Oxetane vs. Larger Heterocycles Compound 30 () incorporates an oxetan-3-ylamino group on an oxazole core, demonstrating the versatility of oxetanes in modulating receptor affinity. Its molecular weight (338.38 g/mol) is higher than the target compound’s, suggesting divergent pharmacokinetic profiles .

Pharmacological Implications While MTEP and MPEP () exhibit anxiolytic activity via mGlu5 antagonism, the target compound’s biological activity remains speculative.

Biological Activity

N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine is a synthetic organic compound featuring an oxetane ring and a thiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H10N2S Molecular Formula \text{C}_7\text{H}_{10}\text{N}_2\text{S}\quad \text{ Molecular Formula }

This structure includes a thiazole ring, which is known for its diverse biological activities, and an oxetane ring, which is less common but adds unique properties to the molecule.

Antimicrobial Properties

Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The specific antimicrobial activity of this compound remains to be fully elucidated; however, its structural similarities to known active compounds suggest potential efficacy against microbial pathogens .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Thiazole derivatives often inhibit enzymes involved in critical metabolic pathways.
  • Cell Cycle Arrest : Some thiazole-based compounds induce apoptosis in cancer cells by disrupting the cell cycle.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives can increase ROS levels in cells, leading to oxidative stress and eventual cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives and related compounds. Below are notable findings relevant to the compound :

Study ReferenceCompound TestedBiological ActivityResults
Various Thiazole DerivativesAnti-inflammatoryIC50 values against COX enzymes were reported (e.g., 19.45 μM for COX-1)
1,2,3-Triazole Tethered CompoundsAnticancerSignificant antiproliferative activity against MCF-7 (IC50 1.1 μM)
Thiazole-Based AntimicrobialsAntimicrobialEffective against E. coli and S. aureus

These studies illustrate the potential for this compound to exhibit similar biological activities.

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